E7016
Description
E-7016 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVFFEMDLROBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902128-92-1, 1005412-29-2 | |
| Record name | E-7016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902128921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GPI 21016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005412292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-7016 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8926C7ILX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
E7016: A Potent PARP Inhibitor for Sensitizing Tumors to DNA Damaging Agents
An In-depth Technical Guide on the Function of E7016 in DNA Repair Pathways for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, orally available small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. By targeting the PARP-mediated DNA repair pathway, this compound enhances the efficacy of DNA-damaging therapies such as radiation and chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in DNA repair pathways, and its potential as a therapeutic agent in oncology.
Core Mechanism of Action: Inhibition of PARP and Disruption of DNA Repair
This compound functions as a catalytic inhibitor of PARP enzymes, particularly PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][] When DNA damage occurs, PARP1 and PARP2 are recruited to the site of the lesion and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors.
This compound competitively binds to the NAD+ binding site of PARP, preventing the synthesis of PAR.[3] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[4]
Signaling Pathway of this compound Action
References
E7016: A Technical Guide to a Potent PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7016, also known as GPI 21016, is a potent, orally available small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP).[1][2][3][4][5] By targeting the core of the DNA damage response (DDR), this compound has demonstrated significant potential as a chemo- and radiosensitizing agent in preclinical studies.[1][2][3][4][6] This technical guide provides an in-depth overview of this compound, focusing on its target protein, binding affinity, mechanism of action, and the experimental protocols used for its characterization.
Target Protein: Poly (ADP-ribose) Polymerase (PARP)
The primary molecular target of this compound is Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[4][6][7] PARP enzymes, particularly PARP1 and PARP2, act as cellular sentinels for DNA damage. Upon detecting a single-strand break (SSB) in the DNA, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway to mend the damage.[7][8][9]
Binding Affinity and Potency
Table 1: Summary of this compound PARP Inhibition Data
| Compound | Assay Type | Concentration | % Inhibition | Target(s) |
| This compound (GPI 21016) | Chemiluminescent PARP Assay | 3 µM | 84% | PARP |
Mechanism of Action: Inducing Synthetic Lethality
This compound exerts its anticancer effects through a mechanism known as "synthetic lethality".[10][11][12][13][14] By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks.[4][6] These unrepaired SSBs, when encountered by the replication machinery during cell division, are converted into more cytotoxic double-strand breaks (DSBs).
In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these HR-deficient cancer cells, the accumulation of DSBs due to PARP inhibition by this compound leads to genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells, is the cornerstone of the therapeutic potential of PARP inhibitors like this compound.
Signaling Pathway
This compound disrupts the Base Excision Repair (BER) pathway, a critical process for repairing damaged DNA bases and single-strand breaks.
Caption: this compound inhibits PARP1, disrupting the Base Excision Repair pathway.
Experimental Protocols
Chemiluminescent PARP Activity Assay (Trevigen Protocol)
This protocol is adapted from the manufacturer's instructions for the Trevigen HT Chemiluminescent PARP/Apoptosis Assay, which is suitable for determining the inhibitory potential of compounds like this compound.[3][15][16][17][18][19][20]
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP enzyme
-
10X PARP Buffer
-
10X PARP Cocktail (containing biotinylated NAD+)
-
Test compound (this compound)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Wash Buffer (e.g., PBS with 0.1% Triton X-100)
-
Stop Solution (e.g., 0.2M HCl)
-
Microplate luminometer
Procedure:
-
Reagent Preparation: Prepare 1X PARP Buffer and 1X PARP Cocktail by diluting the 10X stocks. Prepare serial dilutions of this compound in 1X PARP Buffer.
-
Enzyme and Inhibitor Addition: Add diluted this compound to the appropriate wells of the histone-coated plate. Add the diluted PARP enzyme to all wells except the negative control.
-
Reaction Initiation: Add the 1X PARP Cocktail to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for PAR synthesis.
-
Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Streptavidin-HRP Addition: Add diluted Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Washing: Repeat the washing steps to remove unbound Streptavidin-HRP.
-
Detection: Add the chemiluminescent substrate to each well.
-
Measurement: Immediately measure the luminescence using a microplate luminometer. The light output is proportional to the PARP activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the untreated control.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for the preclinical characterization of a PARP inhibitor like this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent PARP inhibitor with a clear mechanism of action centered on the induction of synthetic lethality in cancer cells with deficient homologous recombination repair pathways. Its ability to sensitize tumor cells to radiation and chemotherapy highlights its potential as a valuable component of combination cancer therapies. Further investigation into its specific binding affinities and continued preclinical and clinical evaluation will be crucial in fully elucidating its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP | TargetMol [targetmol.com]
- 3. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. e 7016 — TargetMol Chemicals [targetmol.com]
- 6. Facebook [cancer.gov]
- 7. PARP assay [assay-protocol.com]
- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of synthetic lethality in cancer: molecular and cellular classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unleashing the Power of Synthetic Lethality: Augmenting Treatment Efficacy through Synergistic Integration with Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in synthetic lethality for cancer therapy: cellular mechanism and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application and research progress of synthetic lethality in the development of anticancer therapeutic drugs [frontiersin.org]
- 15. interchim.fr [interchim.fr]
- 16. PARP enzyme assay [bio-protocol.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. interchim.fr [interchim.fr]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. trevigene.com [trevigene.com]
In-Depth Technical Guide: Pharmacodynamics of E7016 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7016 is an orally available, potent small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. By disrupting the repair of single-strand DNA breaks, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, particularly homologous recombination. Furthermore, this compound has demonstrated significant potential as a sensitizing agent to both radiotherapy and DNA-damaging chemotherapy. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo efficacy in various cancer models, and the experimental protocols used to elucidate its activity.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery that responds to DNA damage. Upon detection of a single-strand break (SSB), PARP synthesizes and transfers chains of poly(ADP-ribose) (PAR) to various nuclear proteins, a process known as PARylation. This signaling event recruits other DNA repair proteins to the site of damage to facilitate repair. Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised DSB repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to genomic instability and subsequent cell death, a concept known as synthetic lethality.
This compound (also known as GPI 21016) is a potent PARP inhibitor that has been investigated for its anticancer properties, both as a monotherapy and in combination with other cancer treatments. This document summarizes the key preclinical findings related to the pharmacodynamics of this compound.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of PARP-mediated DNA repair.[1] By binding to the catalytic domain of PARP, this compound prevents the synthesis of PAR, thereby blocking the recruitment of downstream repair factors.[1] This leads to the persistence of SSBs, which are subsequently converted to DSBs during S-phase of the cell cycle.
In addition to inducing synthetic lethality, this compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents. By inhibiting the repair of lesions induced by radiotherapy or alkylating agents like temozolomide, this compound enhances their tumor-killing efficacy.[2] A key mechanism of cell death induced by this compound in combination with radiation is mitotic catastrophe, an on-target effect of PARP inhibition in this context.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
In Vitro Pharmacodynamics
The in vitro activity of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a radiosensitizer and a chemo-potentiating agent.
Radiosensitization
In preclinical studies, this compound has been shown to enhance the sensitivity of cancer cells to ionizing radiation.[2] This effect is quantified by the dose enhancement factor (DEF), which is the ratio of the radiation dose required to achieve a certain level of cell kill without the drug to the dose required for the same effect with the drug.
Table 1: In Vitro Radiosensitization by this compound
| Cell Lines | This compound Concentration | Dose Enhancement Factor (at SF=0.1) | Reference |
| Not Specified | 3 µM | 1.4 - 1.7 | [2] |
Measurement of DNA Damage and Repair
The mechanistic basis for this compound-mediated radiosensitization lies in its ability to inhibit the repair of radiation-induced DNA damage. This has been demonstrated using assays that quantify DNA breaks.
-
γH2AX Foci Assay: An increase in the number of γH2AX foci, a marker for DSBs, is observed in cells treated with this compound and radiation compared to radiation alone.[2]
-
Neutral Comet Assay: This assay directly measures DNA double-strand breaks. Cells treated with this compound and radiation show a significant increase in DNA damage compared to cells receiving only radiation.[2]
In Vivo Pharmacodynamics
The antitumor efficacy of this compound has been evaluated in preclinical xenograft models, particularly in combination with standard-of-care therapies.
Glioblastoma Xenograft Model
In a U251 human glioblastoma xenograft model, orally administered this compound demonstrated a significant enhancement of the antitumor activity of temozolomide and radiation.[3]
Table 2: In Vivo Efficacy of this compound in U251 Glioblastoma Xenograft Model
| Treatment Group | This compound Dose | Outcome | Reference |
| Temozolomide + Radiation + this compound | 40 mg/kg (oral gavage) | Additional 6-day tumor growth delay compared to Temozolomide + Radiation | [3] |
Experimental Workflow for In Vivo Studies
Caption: Generalized workflow for in vivo xenograft studies.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of cytotoxic agents on the reproductive integrity of cells.
-
Cell Plating: Single-cell suspensions are plated in 6-well plates at densities determined by the expected toxicity of the treatment.
-
Treatment: Cells are treated with this compound for a specified duration before and/or after irradiation.
-
Incubation: Plates are incubated for 1-3 weeks to allow for colony formation (a colony is defined as at least 50 cells).
-
Fixation and Staining: Colonies are fixed with a solution such as 6% glutaraldehyde and stained with 0.5% crystal violet.
-
Colony Counting: Colonies are counted, and the surviving fraction is calculated relative to the untreated control.
γH2AX Foci Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX at serine 139, a marker of DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or radiation.
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.5% Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Coverslips are mounted on slides with a DAPI-containing mounting medium to visualize the nuclei.
-
Image Analysis: The number of γH2AX foci per nucleus is quantified using fluorescence microscopy and image analysis software.
Neutral Comet Assay
This single-cell gel electrophoresis technique is used to detect DNA double-strand breaks.
-
Cell Embedding: A single-cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a neutral lysis buffer to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are subjected to electrophoresis under neutral pH conditions. Broken DNA fragments migrate out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold), and the comets are visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Conclusion
The preclinical pharmacodynamic profile of this compound establishes it as a potent PARP inhibitor with significant potential for the treatment of various cancers. Its ability to induce synthetic lethality and to sensitize tumor cells to radiation and chemotherapy provides a strong rationale for its clinical development. The data summarized in this guide highlight the key in vitro and in vivo activities of this compound and provide a foundation for further investigation into its therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for E7016 in Cell Culture Studies
Note to the user: The compound "E7016" is not well-documented in publicly available scientific literature for cell culture applications. It is possible that this is a novel compound, an internal designation, or a typographical error for a similar compound (e.g., EC-70124, a multi-kinase inhibitor, or EVT-701, a mitochondrial complex I inhibitor). The following application notes and protocols are based on the assumed properties of a novel anti-cancer agent and provide a comprehensive framework for its investigation in cell culture.
Introduction
This compound is an experimental small molecule inhibitor with potential applications in oncology research. These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in vitro, including its impact on cell viability, key signaling pathways, and the induction of apoptosis. The methodologies described herein are intended to guide researchers in the initial characterization of this compound's cellular mechanisms of action.
Mechanism of Action
The precise mechanism of action for this compound is currently under investigation. Preliminary data suggests that this compound may function as an inhibitor of critical cellular signaling pathways that are often dysregulated in cancer. Two potential mechanisms are highlighted below, based on the profiles of similar experimental compounds.
1. Multi-Kinase Inhibition: this compound may target multiple protein kinases involved in cell proliferation, survival, and angiogenesis. This could include inhibition of pathways such as the PI3K/mTOR and STAT1/3 signaling cascades.[1] By blocking the activity of these kinases, this compound may induce cell cycle arrest and apoptosis in cancer cells.[1]
2. Mitochondrial Complex I Inhibition: Alternatively, this compound could act as an inhibitor of mitochondrial complex I, a key component of the electron transport chain. Inhibition of this complex disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[2]
Signaling Pathway
The diagram below illustrates a potential signaling pathway that may be affected by this compound, assuming a mechanism involving the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining adherent cell lines for use in subsequent experiments.
-
Materials:
-
Appropriate cancer cell line (e.g., A549, MCF-7, HCT116)[3]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[4]
-
Monitor cell confluency daily using an inverted microscope.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates for experiments at the desired density.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Materials:
-
96-well cell culture plates
-
Cells cultured as described above
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blotting
This technique is used to detect specific proteins in a cell lysate.[7]
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse treated cells with RIPA buffer and determine protein concentration using a BCA assay.[8]
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[10]
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells after treatment with this compound.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[11]
-
Resuspend the cell pellet in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (µM) at 48h |
| A549 | Value |
| MCF-7 | Value |
| HCT116 | Value |
| MDA-MB-231 | Value |
Table 2: this compound-Induced Apoptosis in A549 Cells at 48h
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Vehicle Control | Value | Value | Value | Value |
| This compound (X µM) | Value | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value | Value |
Table 3: Effect of this compound on Protein Expression in A549 Cells
| Treatment | p-Akt/Akt Ratio | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
References
- 1. Antitumor activity of the novel multi-kinase inhibitor EC-70124 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EVT‐701 is a novel selective and safe mitochondrial complex 1 inhibitor with potent anti‐tumor activity in models of solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for E7016 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, treatment schedule, and experimental protocols for the use of E7016, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinical xenograft models. The following information is based on published research and is intended to guide the design and execution of in vivo efficacy studies.
Introduction
This compound (also known as GPI 21016) is an orally available PARP inhibitor that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of PARP-catalyzed DNA repair, specifically the base excision repair pathway for single-strand DNA breaks.[1] This inhibition leads to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis in cancer cells. Furthermore, this compound has been shown to act as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy and certain DNA-damaging chemotherapeutic agents.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from a representative xenograft study utilizing this compound in combination with standard-of-care treatments for glioblastoma.
Table 1: this compound Dosage and Administration in a U251 Glioblastoma Xenograft Model
| Parameter | Details | Reference |
| Drug | This compound (GPI 21016) | [1] |
| Dosage | 40 mg/kg | [1][3] |
| Administration Route | Oral Gavage | [1][3] |
| Frequency | As per experimental design, often daily or in conjunction with other treatments | [1] |
| Vehicle | Not specified in the primary source, but typically a biocompatible solvent like DMSO or saline is used. |
Table 2: Combination Therapy Details in a U251 Glioblastoma Xenograft Model
| Component | Dosage/Schedule | Reference |
| Temozolomide | 3 mg/kg (orally) | [1] |
| Radiation | 4 Gy (localized to the tumor) | [1] |
| Treatment Regimen | This compound administered in combination with temozolomide prior to radiation. | [1] |
Table 3: Animal Model and Tumor Specifications
| Parameter | Details | Reference |
| Animal Model | Athymic Nude Mice (female, 4-6 weeks old) | [1] |
| Cell Line | U251 (Human Glioblastoma) | [1][4] |
| Tumor Implantation | Subcutaneous injection of 5 x 10^6 U251 cells into the hind leg. | [5] |
| Tumor Volume at Treatment Initiation | Approximately 172 mm³ | [1][5] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a xenograft study with this compound, based on the referenced literature.
Cell Culture and Preparation
-
Cell Line: U251 human glioblastoma cells are a commonly used and well-characterized cell line for glioblastoma xenograft models.[4][6]
-
Culture Conditions: Maintain U251 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and standard antibiotics. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach approximately 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., serum-free DMEM or PBS) for injection.
-
Cell Viability and Count: Determine cell viability using a trypan blue exclusion assay or an automated cell counter. Ensure cell viability is >95%. Count the cells to achieve the desired concentration for injection.
Xenograft Tumor Implantation
-
Animal Model: Use female athymic nude mice, 4-6 weeks of age. Allow the mice to acclimate to the facility for at least one week before any procedures.
-
Implantation Site: The subcutaneous route, typically in the flank or hind leg, is common for establishing solid tumors that are easily measurable.[5]
-
Injection Procedure:
-
Prepare a suspension of U251 cells at a concentration of 5 x 10^6 cells in a volume of 100-200 µL per mouse. To enhance tumor take rate, the cell suspension can be mixed with an equal volume of Matrigel.
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the desired site using a 25-27 gauge needle.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches the desired size (e.g., 172 mm³).[1]
-
This compound Administration (Oral Gavage)
-
Preparation of this compound Solution: Prepare the this compound solution at the desired concentration (e.g., for a 40 mg/kg dose) in a suitable vehicle. The final volume for oral gavage in mice should typically not exceed 10 mL/kg.
-
Oral Gavage Procedure:
-
Securely restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach injury.[7][8][9][10]
-
Gently insert the gavage needle into the esophagus and deliver the this compound solution directly into the stomach.
-
Administer the treatment according to the predetermined schedule.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound (PARP Inhibitor) Signaling Pathway
Caption: Mechanism of action of this compound as a PARP inhibitor.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for an in vivo xenograft study with this compound.
References
- 1. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo radiosensitization of glioblastoma cells by the poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U251 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Molecular profiling indicates orthotopic xenograft of glioma cell lines simulate a subclass of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U-251 MG Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Combining E7016 with Temozolomide in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care involves surgical resection followed by radiotherapy and the alkylating agent temozolomide (TMZ). However, resistance to TMZ is a major obstacle, often driven by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). To overcome this resistance and enhance therapeutic efficacy, combination strategies are being actively investigated. One such promising approach is the combination of TMZ with PARP (Poly ADP-ribose polymerase) inhibitors.
E7016 is an orally available PARP inhibitor that has demonstrated the ability to enhance the radiosensitivity of tumor cells both in vitro and in vivo by inhibiting DNA repair.[1] This document provides detailed application notes and protocols for researchers investigating the combination of this compound and temozolomide in glioblastoma models.
Mechanism of Action and Rationale for Combination
Temozolomide exerts its cytotoxic effects by methylating DNA at several positions, with the most cytotoxic lesion being O6-methylguanine (O6-meG). This lesion, if not repaired by MGMT, leads to DNA double-strand breaks during replication and subsequent cell death.
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP by this compound leads to the accumulation of SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In the context of TMZ treatment, PARP inhibition is believed to work through a dual mechanism:
-
Inhibition of BER: By blocking the repair of SSBs, PARP inhibitors potentiate the DNA-damaging effects of TMZ.
-
Modulation of MGMT activity: PARP can physically interact with and PARylate MGMT, a process required for MGMT's DNA repair function. PARP inhibitors can disrupt this interaction, thereby silencing MGMT activity and increasing TMZ sensitivity, particularly in MGMT-expressing tumors.[2][3]
The combination of this compound and TMZ is therefore hypothesized to create a "synthetic lethal" environment where the cancer cells' ability to repair DNA damage is overwhelmed, leading to enhanced apoptosis and tumor growth inhibition.
Data Presentation
In Vitro Efficacy:
Table 1: Temozolomide IC50 Values in Glioblastoma Cell Lines (72-hour exposure)
| Cell Line | MGMT Status | Median IC50 (µM) |
| U251 | Methylated (Low Expression) | 176.5 |
| T98G | Unmethylated (High Expression) | 438.3 |
| U87MG | Methylated (Low Expression) | 230.0 |
Data compiled from a systematic review of in vitro studies. Actual IC50 values can vary based on experimental conditions.[4]
In Vivo Efficacy:
A preclinical study using a U251 human glioblastoma xenograft model in mice has demonstrated the synergistic effect of combining this compound with temozolomide and radiation.
Table 2: In Vivo Tumor Growth Delay with this compound, Temozolomide, and Radiation
| Treatment Group | Dosage | Outcome |
| Temozolomide + Radiation | TMZ: 3 mg/kg (oral) | Standard tumor growth delay |
| This compound + Temozolomide + Radiation | This compound: 40 mg/kg (oral gavage) | Additional 6-day tumor growth delay compared to TMZ + Radiation |
Data from a study by Russo et al. (2009).[5]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound and temozolomide in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U251, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO, freshly prepared)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and temozolomide in a complete medium.
-
Treat cells with varying concentrations of this compound alone, temozolomide alone, or in combination. Include a vehicle control (DMSO) group.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment using non-linear regression analysis.
-
In Vivo Glioblastoma Xenograft Model
This protocol is based on the study by Russo et al. (2009) investigating the combination of this compound, temozolomide, and radiation.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
U251 human glioblastoma cells
-
Matrigel
-
This compound
-
Temozolomide
-
Radiation source
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 U251 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a mean volume of approximately 150-200 mm³.
-
-
Treatment Groups:
-
Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 40 mg/kg, oral gavage)
-
Temozolomide alone (e.g., 3 mg/kg, oral)
-
Radiation alone
-
Temozolomide + Radiation
-
This compound + Temozolomide + Radiation
-
-
-
Drug Administration and Irradiation:
-
Administer this compound and/or temozolomide according to the desired schedule (e.g., daily for 5 days).
-
Deliver a fractionated dose of radiation to the tumor site.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Calculate tumor growth delay, defined as the time for tumors in the treated groups to reach a specific volume compared to the control group.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Statistically compare the tumor growth delays between the different treatment groups.
-
Visualizations
Signaling Pathway of this compound and Temozolomide Action
Caption: Mechanism of action of this compound and Temozolomide in glioblastoma.
Experimental Workflow for In Vivo Studies
Caption: Workflow for preclinical evaluation of this compound and TMZ in a xenograft model.
Logical Relationship of Combination Therapy
Caption: Synergistic interaction between this compound and Temozolomide.
References
- 1. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells | MDPI [mdpi.com]
- 2. PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: E7016 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of E7016, a potent, orally available poly (ADP-ribose) polymerase (PARP) inhibitor, as a radiosensitizing agent. The following protocols are based on published preclinical studies and are intended to serve as a guide for designing and executing experiments to evaluate the synergistic effects of this compound and radiation therapy.
Introduction
This compound is a PARP inhibitor that has demonstrated significant potential in enhancing the efficacy of radiation therapy in preclinical cancer models.[1][2][3] PARP is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Inhibition of PARP by this compound leads to the accumulation of SSBs, which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs).[1][2]
Radiation therapy is a cornerstone of cancer treatment that induces various forms of DNA damage, including SSBs and DSBs. By inhibiting the repair of radiation-induced DNA damage, this compound sensitizes tumor cells to the cytotoxic effects of radiation, leading to enhanced tumor cell killing.[1][3] Preclinical studies have shown that this compound can enhance tumor cell radiosensitivity both in vitro and in vivo, suggesting its potential clinical utility in combination with radiotherapy for treating cancers such as glioblastoma multiforme.[1]
Mechanism of Action: this compound as a Radiosensitizer
The primary mechanism by which this compound enhances the effects of radiation therapy is through the inhibition of PARP-mediated DNA repair.[1][2] The following signaling pathway illustrates this process:
Caption: Signaling pathway of this compound-mediated radiosensitization.
Preclinical Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating this compound in combination with radiation therapy.
Table 1: In Vitro Radiosensitization by this compound
| Cell Line | Cancer Type | This compound Concentration (µmol/L) | Surviving Fraction (Drug Only) | Dose Enhancement Factor (DEF) at SF=0.10 | Reference |
| U251 | Glioblastoma | 10 | Not specified | 1.5 | [1] |
| MiaPaCa2 | Pancreatic | 3 | 67% | 1.4 | [1] |
| DU145 | Prostate | 5 | 34% | 1.7 | [1] |
Table 2: In Vivo Tumor Growth Delay with this compound and Radiation
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Tumor Growth Delay (Days) | Statistical Significance (p-value) | Reference |
| U251 Xenograft | Control | ~1200 | - | - | [1] |
| U251 Xenograft | Radiation (10 Gy) | ~700 | 12 | - | [1] |
| U251 Xenograft | This compound + Radiation (10 Gy) | ~300 | 20 | 0.03 (vs. Radiation alone) | [1] |
| U251 Xenograft | Temozolomide + Radiation | Not specified | Not specified | - | [1] |
| U251 Xenograft | This compound + Temozolomide + Radiation | Not specified | Greater than individual treatments | 0.03 (vs. Temozolomide + Radiation) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound as a radiosensitizer.
Protocol 1: In Vitro Clonogenic Survival Assay
This protocol is designed to assess the radiosensitizing effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U251, MiaPaCa2, DU145)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated control. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with the desired concentration of this compound (e.g., 3-10 µmol/L) or vehicle control (DMSO) for a predetermined time before irradiation (e.g., 24 hours).
-
Irradiation: Irradiate the cells with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated laboratory irradiator.
-
Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. Plot the survival curves and determine the Dose Enhancement Factor (DEF).
Caption: Workflow for the in vitro clonogenic survival assay.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the efficacy of this compound in combination with radiation therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., U251)
-
Matrigel (optional)
-
This compound (formulated for oral administration)
-
Small animal irradiator with image guidance
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 U251 cells in PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Drug Administration: Administer this compound or vehicle control orally at the predetermined dose and schedule.
-
Tumor Irradiation: When tumors reach the target size, irradiate the tumors with a single or fractionated dose of radiation using a small animal irradiator. Shield the rest of the animal's body.
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health.
-
Euthanasia and Data Analysis: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study. Calculate tumor growth delay for each treatment group.
Caption: Workflow for the in vivo tumor xenograft study.
Clinical Development Context
While extensive preclinical data supports the use of this compound with radiation, it is important to note the clinical trial landscape. For instance, a Phase 2 clinical trial (NCT01605162) has investigated this compound in combination with temozolomide in patients with melanoma.[4] This highlights the clinical progression of this PARP inhibitor. The combination of PARP inhibitors with radiotherapy is a promising strategy, and the preclinical data for this compound provides a strong rationale for its further investigation in this context.
Conclusion
This compound has demonstrated significant potential as a radiosensitizing agent in preclinical studies by inhibiting PARP-mediated DNA repair.[1][2][3] The provided protocols offer a framework for researchers to further investigate the synergistic effects of this compound and radiation therapy in various cancer models. The encouraging preclinical data warrants further exploration of this combination in clinical settings to potentially improve outcomes for cancer patients undergoing radiotherapy.
References
Application Notes: Measuring PARP Inhibition In Vitro After E7016 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. E7016 (also known as GPI 21016) is an orally available and potent inhibitor of PARP.[1] By selectively binding to PARP, this compound prevents the PARP-mediated repair of SSBs. This leads to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis in cancer cells.[2] Furthermore, this compound has been shown to enhance the sensitivity of tumor cells to radiation and DNA-damaging chemotherapeutic agents.[1]
These application notes provide detailed protocols for measuring the in vitro inhibitory activity of this compound on PARP enzymes. The included methodologies are essential for researchers and drug development professionals seeking to characterize the potency and cellular effects of this compound and similar PARP inhibitors.
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of this compound. While specific IC50 values from biochemical assays are not widely published, the available data demonstrates the potent PARP inhibitory and radiosensitizing effects of this compound.
Table 1: In Vitro PARP Inhibition by this compound
| Assay Type | Cell Line/System | This compound Concentration | % PARP Inhibition | Reference Compound | % Inhibition by Ref. Compound |
| Chemiluminescent Assay | Cell-free | 3 µmol/L | 84% | 3-Aminobenzamide (2 µmol/L) | 51% |
| Chemiluminescent Assay | U251 Glioma | 1.5 µmol/L | 65% | - | - |
| Chemiluminescent Assay | U251 Glioma | 3 µmol/L | 85% | - | - |
| Chemiluminescent Assay | U251 Glioma | 6 µmol/L | 90% | - | - |
Table 2: Radiosensitization Effect of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Dose Enhancement Factor (DEF) at SF 0.1 |
| U251 | Glioblastoma | 3 µmol/L | 1.6 |
| MiaPaCa2 | Pancreatic | 3 µmol/L | 1.4 |
| DU145 | Prostate | 5 µmol/L | 1.7 |
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Damage Repair and Inhibition by this compound
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of this compound.
Caption: PARP1 activation at sites of DNA damage and inhibition by this compound.
General Workflow for In Vitro PARP Inhibition Assay
This diagram outlines the typical experimental workflow for determining the inhibitory potential of a compound like this compound on PARP activity.
Caption: Workflow for a typical in vitro PARP inhibition assay.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to measure PARP inhibition by this compound.
Protocol 1: Chemiluminescent PARP Inhibitor Assay
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
Purified recombinant PARP1 or PARP2 enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well white microplates
-
Histone-coated microplates (or coating solution)
-
Activated DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 10x PARP buffer)
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Wash Buffer (e.g., PBST)
-
Microplate luminometer
Procedure:
-
Plate Preparation: If not using pre-coated plates, coat the wells of a 96-well plate with histone solution overnight at 4°C. Wash the plate three times with Wash Buffer. Block the wells with a suitable blocking buffer for 1-2 hours at room temperature, followed by three washes.
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, Activated DNA, and Biotinylated NAD+.
-
Inhibitor Addition: Add serial dilutions of this compound to the appropriate wells. Include a positive control (a known PARP inhibitor) and a negative control (vehicle/solvent only).
-
Enzyme Addition: Add the PARP enzyme to all wells except the blank control.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to proceed.
-
Detection: Wash the plate three times with Wash Buffer. Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Signal Generation: Wash the plate three times. Add the chemiluminescent substrate to each well.
-
Measurement: Immediately measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the negative control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: ELISA-Based PARP Inhibition Assay
This colorimetric assay is similar to the chemiluminescent assay but uses a colorimetric HRP substrate.
Materials:
-
Purified recombinant PARP1 or PARP2 enzyme
-
This compound (dissolved in DMSO)
-
96-well clear microplates
-
Histone-coated microplates
-
Activated DNA
-
Biotinylated NAD+
-
Assay Buffer
-
Streptavidin-HRP
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBST)
-
Microplate spectrophotometer
Procedure:
-
Plate Preparation: Prepare histone-coated and blocked plates as described in Protocol 1.
-
Reagent and Inhibitor Setup: Prepare the reaction mix and add serial dilutions of this compound as in Protocol 1.
-
Enzymatic Reaction: Add the PARP enzyme and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP, incubating for 30 minutes.
-
Signal Development: Wash the plate and add TMB Substrate. Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the chemiluminescent assay.
Protocol 3: Fluorescence Polarization (FP) Based PARP Trapping Assay
This homogeneous assay measures the ability of this compound to "trap" PARP enzyme on a fluorescently labeled DNA oligonucleotide.
Materials:
-
Purified recombinant PARP1 enzyme
-
This compound (dissolved in DMSO)
-
Fluorescently labeled DNA oligonucleotide duplex
-
NAD+
-
Assay Buffer
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a master mix containing the fluorescent DNA probe and assay buffer.
-
Plate Setup: Add the master mix to the wells of the microplate.
-
Inhibitor Addition: Add serial dilutions of this compound to the appropriate wells.
-
Enzyme Addition: Add the PARP1 enzyme to all wells.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow for PARP-DNA binding and inhibition.
-
Reaction Initiation: Add NAD+ to all wells except the "no reaction" control to initiate auto-ribosylation.
-
Measurement: Read the fluorescence polarization of each well using a suitable microplate reader.
-
Data Analysis: In the presence of an effective trapping inhibitor like this compound, PARP1 will remain bound to the fluorescent DNA, resulting in a high FP signal. The increase in FP signal is proportional to the trapping efficiency. Calculate the EC50 for PARP trapping from a dose-response curve.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vitro characterization of the PARP inhibitor this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this compound and other PARP inhibitors, facilitating their development as potential anticancer therapeutics. The ability of this compound to potently inhibit PARP activity and sensitize cancer cells to radiation underscores its therapeutic potential.
References
Application Notes and Protocols for E7016 Sensitivity Screening Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7016 is an orally available small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks (SSBs).[1] By inhibiting PARP, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1] This accumulation of DNA damage can trigger cell cycle arrest and, ultimately, programmed cell death, a mechanism particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Furthermore, this compound has been shown to act as a potent radiosensitizer, enhancing the efficacy of radiation therapy by preventing the repair of radiation-induced DNA damage.[2][3] The primary mode of cell death induced by this compound in combination with radiation is mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[2][3]
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using common cell viability assays: MTT, Resazurin, and ATP-based assays.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by targeting the PARP-mediated DNA damage repair pathway. In response to DNA single-strand breaks, PARP1 and PARP2 are recruited to the site of damage and, using NAD+ as a substrate, synthesize chains of poly (ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break. This compound acts as a competitive inhibitor of NAD+ at the catalytic domain of PARP, preventing the synthesis of PAR and thereby inhibiting the recruitment of the DNA repair machinery. The unrepaired single-strand breaks then collapse into double-strand breaks during DNA replication, leading to genomic instability and cell death.
References
Application Notes and Protocols for Western Blot Analysis of PARP Activity in Response to E7016
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7016 is a potent, orally available inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1][2][3] By inhibiting PARP, this compound enhances the accumulation of DNA damage, leading to genomic instability and ultimately apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways.[1][3] A well-established hallmark of apoptosis is the cleavage of PARP1 by caspases-3 and -7. This cleavage event results in the generation of an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment from the full-length 116 kDa protein.[4] Western blot analysis is a reliable method to detect this cleavage and thereby monitor the pro-apoptotic efficacy of PARP inhibitors like this compound.
These application notes provide a comprehensive protocol for the analysis of PARP cleavage by Western blot in cancer cell lines treated with this compound.
Signaling Pathway of PARP Inhibition and Apoptosis Induction
This compound inhibits the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA single-strand breaks. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells, particularly those with compromised homologous recombination repair (HRR) pathways (e.g., BRCA1/2 mutations), the accumulation of double-strand breaks triggers the activation of apoptotic signaling cascades. This culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave key cellular substrates, including PARP1. The cleavage of PARP1 inactivates its DNA repair function and is a critical step in the execution of apoptosis.
Caption: Signaling pathway of this compound-induced PARP inhibition and apoptosis.
Experimental Protocols
This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing PARP cleavage by Western blot. The U251 glioblastoma cell line is used here as an example, based on preclinical studies with this compound.[1]
Cell Culture and Treatment
-
Cell Seeding: Plate U251 cells in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1.5 µM, 3 µM, 6 µM).[1]
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time course (e.g., 6, 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
Western Blot Protocol for PARP Cleavage
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an 8% or 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Membrane Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against PARP (that recognizes both full-length and cleaved forms) in the blocking buffer. A recommended antibody is a rabbit monoclonal antibody that detects the large (89 kDa) fragment of human PARP1 produced by caspase cleavage.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.
-
-
Loading Control:
-
Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Caption: Experimental workflow for Western blot analysis of PARP cleavage.
Data Presentation
The following tables summarize the expected quantitative data from Western blot analysis of PARP cleavage in U251 cells treated with this compound. Densitometry analysis should be performed to quantify the band intensities of full-length PARP (116 kDa) and cleaved PARP (89 kDa). The ratio of cleaved to full-length PARP provides a quantitative measure of apoptosis.
Table 1: Dose-Response of this compound on PARP Cleavage in U251 Cells (48-hour treatment)
| Treatment Group | Full-Length PARP (116 kDa) Relative Intensity | Cleaved PARP (89 kDa) Relative Intensity | Ratio of Cleaved to Full-Length PARP |
| Vehicle Control | 1.00 ± 0.05 | 0.05 ± 0.01 | 0.05 |
| This compound (1.5 µM) | 0.75 ± 0.06 | 0.30 ± 0.04 | 0.40 |
| This compound (3.0 µM) | 0.40 ± 0.05 | 0.65 ± 0.07 | 1.63 |
| This compound (6.0 µM) | 0.15 ± 0.03 | 0.90 ± 0.08 | 6.00 |
Data are represented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the loading control and then to the vehicle control.
Table 2: Time-Course of this compound (3.0 µM) on PARP Cleavage in U251 Cells
| Treatment Time | Full-Length PARP (116 kDa) Relative Intensity | Cleaved PARP (89 kDa) Relative Intensity | Ratio of Cleaved to Full-Length PARP |
| 0 hours | 1.00 ± 0.04 | 0.04 ± 0.01 | 0.04 |
| 6 hours | 0.85 ± 0.07 | 0.20 ± 0.03 | 0.24 |
| 24 hours | 0.55 ± 0.06 | 0.50 ± 0.05 | 0.91 |
| 48 hours | 0.38 ± 0.05 | 0.68 ± 0.06 | 1.79 |
Data are represented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the loading control and then to the vehicle control.
Interpretation of Results
A dose- and time-dependent increase in the 89 kDa cleaved PARP fragment, accompanied by a corresponding decrease in the 116 kDa full-length PARP band, indicates the induction of apoptosis by this compound. The ratio of cleaved to full-length PARP provides a quantitative measure of the apoptotic response. In the provided example data, this compound induces a clear dose- and time-dependent increase in PARP cleavage in U251 cells, consistent with its mechanism of action as a PARP inhibitor that promotes apoptosis.
Troubleshooting
-
No or weak cleaved PARP signal: Increase the concentration or treatment time of this compound. Ensure the use of a positive control for apoptosis to validate the experimental setup. Verify the efficiency of protein transfer and the activity of the ECL substrate.
-
High background: Optimize the blocking conditions (e.g., increase blocking time, change blocking agent). Ensure adequate washing steps.
-
Uneven loading: Use a reliable loading control (e.g., β-actin, GAPDH) and ensure accurate protein quantification.
By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis to assess the activity of this compound in inducing apoptosis through the detection of PARP cleavage. This method provides a robust and reliable means to evaluate the efficacy of novel PARP inhibitors in a preclinical setting.
References
- 1. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for E7016 in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7016, also known as GPI-21016, is a potent, orally available small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells, where DNA damage is a frequent event, inhibition of PARP can lead to the accumulation of SSBs, which upon replication, are converted into more lethal double-strand breaks (DSBs). In tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the inhibition of PARP can be synthetically lethal, leading to selective cancer cell death.
These application notes provide a comprehensive overview of the use of this compound for studying the DNA damage response in specific cancers. The document includes a summary of its mechanism of action, quantitative data on its efficacy, detailed protocols for key in vitro and in vivo experiments, and a summary of its clinical evaluation.
Mechanism of Action
This compound selectively binds to the catalytic domain of PARP, preventing it from synthesizing poly (ADP-ribose) chains at sites of DNA damage. This inhibition of PARP activity leads to the trapping of PARP on DNA, further disrupting DNA replication and repair. The accumulation of unrepaired SSBs ultimately results in the formation of DSBs, overwhelming the cancer cell's repair capacity and inducing cell death, often through mitotic catastrophe.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro PARP Inhibition and Radiosensitization by this compound
| Cell Line | Cancer Type | This compound Concentration (µmol/L) | PARP Inhibition (%) | Dose Enhancement Factor (at SF 0.1) | Reference |
| U251 | Glioblastoma | 3 | 84 (cell-free) | 1.4 | [1] |
| MiaPaCa2 | Pancreatic Cancer | 3 | Not Reported | 1.4 | [1] |
| DU145 | Prostate Cancer | 5 | Not Reported | 1.7 | [1] |
Table 2: In Vivo Tumor Growth Delay with this compound in Combination Therapy
| Xenograft Model | Cancer Type | Treatment | Additional Tumor Growth Delay (days) | Reference |
| U251 | Glioblastoma | This compound + Temozolomide + Radiation vs. Temozolomide + Radiation | 6 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effect of this compound on the DNA damage response are provided below.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and/or radiation, providing a measure of cytotoxicity and radiosensitization.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Irradiator (e.g., X-ray source)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the appropriate number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition and should be optimized to yield 50-150 colonies per well.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired pre-treatment time (e.g., 6 hours).
-
-
Irradiation:
-
Immediately after the this compound incubation, irradiate the plates with the desired doses of radiation.
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace with fresh, drug-free complete culture medium.
-
Incubate the plates for 7-14 days, or until colonies are visible.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / (plating efficiency of control).
-
Plot the survival curves and calculate the Dose Enhancement Factor (DEF) at a specific survival fraction (e.g., 0.1).
-
γH2AX Foci Staining for DNA Double-Strand Breaks
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in 12- or 24-well plates
-
This compound
-
Irradiator
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS (Permeabilization buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat the cells with this compound and/or radiation as described in the clonogenic assay protocol.
-
-
Fixation and Permeabilization:
-
At the desired time points post-treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Neutral Comet Assay for DNA Double-Strand Breaks
The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA DSBs in individual cells.
Materials:
-
Treated cells
-
Comet slides (Trevigen)
-
Low-melting point agarose (LMAgarose)
-
Lysis solution (Trevigen)
-
Neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation:
-
Treat cells with this compound and/or radiation.
-
At specified time points, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Combine the cell suspension with melted LMAgarose at a 1:10 ratio (v/v).
-
Immediately pipette 50 µL of the mixture onto a Comet slide.
-
Place the slide at 4°C for 30 minutes to solidify the agarose.
-
-
Lysis:
-
Immerse the slides in pre-chilled Lysis Solution for 1 hour at 4°C.
-
-
Electrophoresis:
-
Wash the slides with pre-chilled neutral electrophoresis buffer.
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer.
-
Perform electrophoresis at a low voltage (e.g., 21 V) for 45-60 minutes at 4°C.
-
-
Staining and Visualization:
-
Gently wash the slides with water.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Analyze the comet images using specialized software to quantify the extent of DNA damage (e.g., tail moment, percentage of DNA in the tail).
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound as a radiosensitizer in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection (e.g., U251 glioblastoma cells)
-
Matrigel (optional)
-
This compound (formulated for oral gavage)
-
Temozolomide (optional, for combination studies)
-
Irradiator for targeted tumor irradiation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation, this compound + temozolomide + radiation).
-
-
Drug Administration and Irradiation:
-
Administer this compound by oral gavage at the predetermined dose and schedule (e.g., 40 mg/kg daily).
-
If applicable, administer other chemotherapeutic agents (e.g., temozolomide).
-
Deliver a targeted dose of radiation to the tumors.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth delay, defined as the time for tumors to reach a predetermined size (e.g., 1000 mm³).
-
Euthanize mice when tumors reach the endpoint size or if they show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the tumor growth delay for each treatment group compared to the control group.
-
Visualizations
Signaling Pathway Diagram```dot
References
Troubleshooting & Optimization
Technical Support Center: Optimizing E7016 for Radiosensitization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using E7016 as a radiosensitizer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a radiosensitizer?
A1: this compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP).[1] PARP is a key enzyme in the repair of DNA single-strand breaks (SSBs).[2][3] By inhibiting PARP, this compound prevents the repair of these breaks. When cells with unrepaired SSBs undergo DNA replication, these breaks are converted into more lethal DNA double-strand breaks (DSBs).[2] Radiation therapy also induces DSBs. The combination of radiation-induced DSBs and those resulting from PARP inhibition leads to an overwhelming level of DNA damage, ultimately resulting in mitotic catastrophe and cell death.[1][4] This synergistic effect is what makes this compound an effective radiosensitizer.[4][5]
Q2: What is a good starting concentration for this compound in my in vitro radiosensitization experiments?
A2: Based on published studies, a starting concentration in the range of 3 µmol/L to 5 µmol/L is recommended for in vitro radiosensitization experiments.[4] For example, a concentration of 3 µmol/L was effective in enhancing the radiosensitivity of U251 human glioblastoma cells and MiaPaCa2 pancreatic carcinoma cells, while 5 µmol/L was used for DU145 prostate carcinoma cells.[4] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions by performing a dose-response experiment.
Q3: How long should I pre-incubate my cells with this compound before irradiation?
A3: A pre-incubation time of 6 hours before irradiation has been shown to be effective.[4] This allows sufficient time for the drug to enter the cells and inhibit PARP activity before the induction of radiation-induced DNA damage. However, the optimal pre-incubation time may vary between cell lines and should be determined empirically.
Q4: What kind of results can I expect with this compound in terms of radiosensitization?
A4: You can expect an increase in radiation-induced cell killing, which can be quantified by a dose enhancement factor (DEF). DEFs at a surviving fraction of 0.1 have been reported to be in the range of 1.4 to 1.7 in various cancer cell lines.[4][5] This means that a lower dose of radiation is required to achieve the same level of cell killing when combined with this compound.
Troubleshooting Guides
Issue 1: High variability in clonogenic survival assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Count cells accurately using a hemocytometer or an automated cell counter. Perform serial dilutions to minimize pipetting errors when plating low cell numbers.
-
-
Possible Cause: Uneven colony formation.
-
Solution: Gently swirl the plate after seeding to ensure an even distribution of cells. Avoid disturbing the plates during the initial attachment period.
-
-
Possible Cause: Toxicity from the drug or solvent (e.g., DMSO).
-
Solution: Always include a vehicle control (e.g., DMSO alone) to assess the toxicity of the solvent.[6] Ensure the final concentration of the solvent is low and consistent across all treatment groups. If the solvent is toxic, consider using a lower concentration or a different solvent.
-
-
Possible Cause: Suboptimal incubation time.
-
Solution: The time required for colony formation can vary between cell lines. Monitor the colonies regularly and stain them when they are of a sufficient size (typically >50 cells). Ensure both control and treated plates are incubated for the same duration.[7]
-
Issue 2: No significant radiosensitization effect observed.
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a dose-response curve for this compound alone to determine its intrinsic cytotoxicity. The concentration used for radiosensitization should be minimally toxic on its own but sufficient to inhibit PARP. Consider increasing the concentration of this compound in your experiment.
-
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: Increase the pre-incubation time with this compound before irradiation to ensure adequate PARP inhibition. A time-course experiment can help determine the optimal pre-incubation period.
-
-
Possible Cause: The cell line is resistant to PARP inhibitors.
-
Solution: Some cell lines may have intrinsic resistance mechanisms. Confirm PARP inhibition in your cell line using a PARP activity assay or by assessing the levels of PARylation via western blotting.
-
-
Possible Cause: Issues with the irradiation procedure.
-
Solution: Ensure the radiation source is properly calibrated and delivering the intended dose. Verify the experimental setup to ensure all plates receive a uniform dose.
-
Issue 3: Difficulty in interpreting γH2AX foci assay results.
-
Possible Cause: High background fluorescence.
-
Solution: Optimize the antibody concentrations and washing steps. Use a blocking solution to reduce non-specific antibody binding. Ensure proper handling of slides to avoid autofluorescence from contaminants.
-
-
Possible Cause: Foci are difficult to count (too many, too few, or overlapping).
-
Solution: Adjust the radiation dose to induce a countable number of foci. For automated counting, adjust the software parameters for foci size and intensity.[8] Analyze cells at different time points after irradiation to capture the peak of foci formation and their subsequent decline, which reflects DNA repair.[9]
-
-
Possible Cause: Inconsistent foci formation across the slide.
-
Solution: Ensure even cell seeding and treatment application. During immunofluorescence staining, make sure the entire coverslip is evenly covered with reagents.
-
Data Presentation
Table 1: In Vitro Radiosensitization Effect of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µmol/L) | Dose Enhancement Factor (DEF) at Surviving Fraction 0.1 | Reference |
| U251 | Glioblastoma | 3 | 1.6 | [4] |
| MiaPaCa2 | Pancreatic Carcinoma | 3 | 1.4 | [4] |
| DU145 | Prostate Carcinoma | 5 | 1.7 | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Radiosensitization using a Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed the appropriate number of cells into 6-well plates. The number of cells to be seeded will depend on the radiation dose and the plating efficiency of the cell line.
-
Drug Incubation: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 3, 5, 10 µmol/L) and a vehicle control (e.g., DMSO). Incubate for 6 hours.
-
Irradiation: Immediately after the incubation period, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of the untreated control. Plot the survival curves and determine the Dose Enhancement Factor (DEF).
Protocol 2: Assessing DNA Damage using γH2AX Foci Staining
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. The next day, pre-treat the cells with the optimized concentration of this compound for 6 hours.
-
Irradiation: Irradiate the cells with a clinically relevant dose of radiation (e.g., 2 Gy).
-
Time-Course Analysis: Fix the cells at different time points after irradiation (e.g., 1, 6, and 24 hours) using 4% paraformaldehyde.
-
Immunofluorescence Staining: Permeabilize the cells with Triton X-100, block with a suitable blocking buffer, and incubate with a primary antibody against γH2AX. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Mandatory Visualizations
Caption: Mechanism of this compound-induced radiosensitization via PARP inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for lack of radiosensitization effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Potential off-target effects of E7016 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor, E7016. The information addresses potential issues that may be encountered during experiments, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1] Its primary mechanism of action is to selectively bind to PARP and prevent the PARP-mediated repair of single-strand DNA breaks through the base-excision repair pathway. This inhibition leads to an accumulation of DNA strand breaks, promoting genomic instability and ultimately causing apoptosis (programmed cell death) in cancer cells.[1] this compound may also enhance the effectiveness of DNA-damaging agents and radiation therapy.[1]
Q2: Are there known off-target effects for this compound?
A2: While specific off-target screening data for this compound is not extensively available in the public domain, it is a known characteristic of small molecule inhibitors, including those targeting PARP, to have potential off-target activities. For the broader class of PARP inhibitors, off-target effects on other protein families, particularly kinases, have been reported. The extent and nature of these off-target effects can vary significantly between different PARP inhibitors. Therefore, researchers should be aware of the potential for off-target effects with this compound and consider experimental strategies to assess them within their specific model systems.
Q3: What are the common types of off-target effects observed with PARP inhibitors?
A3: The most documented off-target effects for some PARP inhibitors involve the inhibition of various protein kinases. These interactions can lead to cellular effects that are independent of PARP inhibition. It is crucial to understand that the off-target profile is unique to each specific PARP inhibitor. For example, some PARP inhibitors have been shown to interact with kinases at concentrations that are achievable in experimental settings, which could contribute to their overall biological activity or potential side effects.
Q4: How can I determine if an observed experimental result is due to an off-target effect of this compound?
A4: Distinguishing between on-target and off-target effects is a critical aspect of research using any small molecule inhibitor. Here are a few strategies:
-
Use a structurally different PARP inhibitor: If a similar biological effect is observed with a structurally unrelated PARP inhibitor that has a different off-target profile, it is more likely that the effect is on-target (i.e., due to PARP inhibition).
-
Perform a dose-response experiment: On-target effects are typically observed at concentrations consistent with the known potency of the inhibitor for its primary target. Off-target effects may require higher concentrations.
-
Utilize genetic approaches: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out PARP1 and/or PARP2 can help determine if the observed phenotype is a direct result of PARP inhibition. If the genetic approach replicates the effect of the inhibitor, it strongly suggests an on-target mechanism.
-
Conduct off-target screening: Employing biochemical or cellular assays to screen this compound against a panel of potential off-targets, such as kinases, can provide direct evidence of any off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.
-
Possible Cause: The observed phenotype may be a result of an off-target effect of this compound, particularly if the effect is not consistent with the known functions of PARP.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that this compound is engaging with PARP in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this (see Experimental Protocols section).
-
Titrate the Inhibitor Concentration: Perform a detailed dose-response curve to determine the EC50 for the observed phenotype. Compare this to the known IC50 of this compound for PARP inhibition. A significant discrepancy may suggest an off-target effect.
-
Rescue Experiment with a Different PARP Inhibitor: As mentioned in the FAQs, use a structurally distinct PARP inhibitor to see if the same phenotype is produced.
-
Perform a Kinase Selectivity Screen: If an off-target kinase interaction is suspected, screen this compound against a broad panel of kinases to identify potential off-targets.
-
Issue 2: Unexpected toxicity or side effects in in vivo models.
-
Possible Cause: Off-target effects of this compound could be contributing to unforeseen toxicity in animal models.
-
Troubleshooting Steps:
-
Conduct a Thorough Dose-Escalation Study: Carefully evaluate the maximum tolerated dose (MTD) and observe for any specific organ toxicities.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tumor concentrations of this compound with both on-target (PARP inhibition in tumors) and potential off-target biomarkers in relevant tissues.
-
Histopathological Analysis: Perform detailed histopathology on major organs to identify any tissue-specific damage that might be indicative of off-target toxicity.
-
Consult Preclinical Toxicology Data: If available, review any preclinical safety and toxicology data for this compound for information on potential target organs of toxicity.
-
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.
Kinase Selectivity Profiling (Kinobeads Assay)
This method is used to identify potential kinase off-targets of this compound in an unbiased manner from a cell lysate.
Methodology:
-
Preparation of Kinobeads: A mixture of broad-spectrum kinase inhibitors is covalently coupled to sepharose beads.
-
Cell Lysate Preparation:
-
Culture cells of interest to a sufficient density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of this compound (or a vehicle control).
-
Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not inhibited by this compound.
-
-
Enrichment and Digestion:
-
Wash the kinobeads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured kinases using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the kinases captured by the kinobeads.
-
Generate dose-response curves for each identified kinase based on the displacement by this compound to determine their binding affinity (IC50 values).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of this compound to its target (PARP) and potential off-targets within intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis:
-
Lyse the cells using a suitable method (e.g., freeze-thaw cycles).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (e.g., PARP1) and any suspected off-target proteins in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.
-
Visualizations
Caption: PARP signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for investigating the potential off-target effects of this compound.
References
Technical Support Center: Overcoming Resistance to PARP Inhibitors in Cancer Cell Lines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of resistance to poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on compounds like E7016. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your in vitro research.
It is important to note that while the initial query mentioned this compound in the context of an EP4 antagonist, publicly available scientific literature identifies This compound (also known as GPI 21016) as a PARP inhibitor .[1] This guide will therefore focus on the mechanisms of action and resistance related to PARP inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other PARP inhibitors?
A1: this compound is an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] By inhibiting PARP, these drugs lead to an accumulation of unrepaired SSBs. When the cell enters the S phase of the cell cycle, these SSBs are converted into more toxic double-strand breaks (DSBs) at the replication fork.[3][4]
In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs (often due to mutations in genes like BRCA1 and BRCA2), the accumulation of DSBs is highly lethal. This concept is known as "synthetic lethality," where the inhibition of one DNA repair pathway (PARP) in a cell with a defect in another (HR) leads to cell death.[5][6]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common molecular mechanisms for acquired resistance to PARP inhibitors?
A2: Acquired resistance to PARP inhibitors is a significant challenge and can arise through several mechanisms:[7][8][9]
-
Restoration of Homologous Recombination (HR) Function: This is a primary mechanism of resistance. It can occur through:
-
Secondary or "reversion" mutations in BRCA1 or BRCA2 that restore the open reading frame and produce a functional protein.[4][10]
-
Epigenetic modifications , such as the demethylation of the BRCA1 promoter, leading to re-expression of the BRCA1 protein.[10][11]
-
Loss of proteins that inhibit HR , such as 53BP1, which can partially restore HR function in BRCA1-mutant cells.[12]
-
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from collapsing into DSBs, thereby reducing the cytotoxic effects of PARP inhibitors.[5][13]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can reduce the intracellular concentration of the PARP inhibitor, thereby diminishing its efficacy.[12]
-
Altered PARP1 Function: Mutations in the PARP1 gene can prevent the inhibitor from binding or reduce the "trapping" of PARP1 on DNA, which is a key part of its cytotoxic effect.[14]
Q3: Are there specific biomarkers that can predict sensitivity or resistance to PARP inhibitors?
A3: Yes, several biomarkers are used to predict the response to PARP inhibitors:
-
BRCA1/2 Mutation Status: Germline or somatic mutations in BRCA1 or BRCA2 are the most well-established predictive biomarkers for sensitivity to PARP inhibitors.[15]
-
Homologous Recombination Deficiency (HRD) Score: Genomic instability scores, often referred to as HRD scores, can identify tumors with a "BRCAness" phenotype (i.e., HR-deficient) even without a BRCA1/2 mutation. These tumors may also be sensitive to PARP inhibitors.[15]
-
RAD51 Foci Formation: RAD51 is a key protein in the HR pathway. The ability of cells to form RAD51 foci at sites of DNA damage is a functional indicator of HR proficiency. A lack of RAD51 foci formation following DNA damage suggests HR deficiency and potential sensitivity to PARP inhibitors. Conversely, the restoration of RAD51 foci formation in resistant cells indicates a recovery of HR function.[16]
-
Expression of Other DDR Proteins: The expression levels of other proteins involved in the DNA damage response (DDR), such as 53BP1 and SLFN11, can also influence sensitivity to PARP inhibitors.[3]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. 2. Passage Number: Use low-passage cells, as high-passage numbers can lead to genetic drift and altered drug responses. 3. HR Status Confirmation: Confirm the BRCA mutation status or HR deficiency of your specific cell stock.[3] |
| Drug Inactivity | 1. Stock Solution: Ensure the accuracy of your this compound stock concentration and proper storage conditions. 2. Working Dilutions: Prepare fresh dilutions for each experiment.[3] |
| Experimental Conditions | 1. Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluence can alter drug sensitivity. 2. Assay Duration: Ensure the duration of the cell viability assay is appropriate for the cell line's doubling time and the drug's mechanism of action. |
Problem 2: Inconsistent results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture | 1. Standardize Practices: Maintain consistent cell culture practices, including media formulation, serum batch, and incubation conditions (CO2, temperature, humidity). 2. Logarithmic Growth: Ensure cells are consistently harvested during the logarithmic growth phase for all experiments.[3] |
| Pipetting Inaccuracy | 1. Technique: Use calibrated pipettes and proper pipetting techniques to minimize variability in cell seeding and drug addition. |
| Reagent Variability | 1. Lot-to-Lot Variation: If using new batches of media, serum, or other reagents, perform a bridging experiment to ensure consistency with previous lots. |
Problem 3: Difficulty in generating a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Drug Concentration Too High | 1. Start Low: Begin with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth), to allow for gradual adaptation.[11] |
| Insufficient Treatment Duration | 1. Patience is Key: Developing stable resistance can take several months of continuous culture with the drug.[4] |
| Cell Line Intolerance | 1. Pulse Dosing: If continuous exposure is too toxic, try a "pulse" treatment, where the drug is added for a specific duration (e.g., 24-48 hours) and then removed, allowing the cells to recover before the next treatment. |
Data Summary
Table 1: Experimentally Derived IC50 Values for PARP Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental/Resistant | PARP Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| UWB1.289 (BRCA1 mutant) | Parental | Olaparib | 0.690 | - | [17] | |
| Olres-UWB1.289 | Resistant | Olaparib | - | 6.741 | 9.8 | [17] |
| UWB1.289+BRCA1 | Parental | Olaparib | 3.558 | - | [17] | |
| Olres-UWB1.289+BRCA1 | Resistant | Olaparib | - | 26.22 | 7.4 | [17] |
| LNCaP (Prostate) | Parental | Olaparib | ~5 | - | [4] | |
| LNCaP-OR | Resistant | Olaparib | - | ~22 | 4.4 | [4] |
| C4-2B (Prostate) | Parental | Olaparib | ~1 | - | [4] | |
| C4-2B-OR | Resistant | Olaparib | - | ~29 | 28.9 | [4] |
| DU145 (Prostate) | Parental | Olaparib | ~8 | - | [4] | |
| DU145-OR | Resistant | Olaparib | - | ~30 | 3.8 | [4] |
Table 2: Cross-Resistance Profile of Olaparib-Resistant Ovarian Cancer Cells
| Cell Line | PARP Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| UWB1.289 | Niraparib | 0.003 | 0.016 | 5.3 | [17] |
| UWB1.289 | Rucaparib | 0.076 | 0.283 | 3.7 | [17] |
| UWB1.289 | Talazoparib | 0.0003 | 0.002 | 6.7 | [17] |
Experimental Protocols
Protocol 1: Generation of Acquired PARP Inhibitor-Resistant Cancer Cell Lines
This protocol is based on the principle of continuous exposure to escalating drug concentrations.[4][18]
-
Determine Initial Drug Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC20 and IC50 of this compound for the parental cell line.
-
Initial Exposure: Seed the parental cells and treat them with this compound at the IC20 concentration.
-
Culture and Monitor: Culture the cells in the presence of the drug, changing the media with fresh drug every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the this compound concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat: Repeat step 4, gradually increasing the drug concentration over several months.
-
Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells as a backup.
-
Establishment of a Stable Resistant Line: A resistant cell line is considered established when it can proliferate steadily at a high concentration of this compound (e.g., 10-fold or more of the initial IC50).
-
Characterization: Characterize the resistant cell line by determining its IC50 for this compound and other PARP inhibitors, and by analyzing potential resistance mechanisms (see Protocols 3 and 4).
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment.[19]
-
Cell Seeding: Seed a known number of single cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency) into 6-well plates. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Formation: After treatment, replace the drug-containing media with fresh, drug-free media. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with 0.5% crystal violet.
-
Counting: Count the number of colonies in each well.
-
Calculation: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control, correcting for plating efficiency.
Protocol 3: Western Blot for Resistance Markers
This protocol allows for the analysis of protein expression levels associated with resistance.[11][20]
-
Protein Extraction: Lyse parental and resistant cells to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP1, BRCA1, RAD51, P-gp, γH2AX) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize to the loading control to compare protein expression between sensitive and resistant cells.
Protocol 4: Immunofluorescence for RAD51 Foci Formation
This assay functionally assesses the HR repair capacity of cells.[15][21]
-
Cell Culture: Grow parental and resistant cells on glass coverslips.
-
Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., ionizing radiation or mitomycin C) to induce DSBs.
-
Incubation: Allow cells to recover for a specific period (e.g., 4-8 hours) to permit the formation of RAD51 foci.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Count the number of cells with RAD51 foci (typically >5 foci per nucleus) to determine the percentage of RAD51-positive cells. A significant increase in RAD51 foci formation in resistant cells compared to sensitive cells (after DNA damage) can indicate restoration of HR function.
Visualizations
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Caption: Key mechanisms of acquired resistance to PARP inhibitors.
Caption: Workflow for generating PARP inhibitor-resistant cell lines.
References
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 14. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation | EMBO Molecular Medicine [link.springer.com]
- 15. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of E7016 (E7046/Palupiprant)
Welcome to the technical support center for E7016, a selective EP4 receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the improvement of this compound's bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as E7046 or Palupiprant, is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1] Prostaglandin E2 is a lipid mediator that can promote inflammation, pain, and tumor growth.[] this compound works by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways involved in these processes.[] This makes this compound a valuable tool for research in oncology, inflammation, and pain management.
Q2: I am observing high variability or poor efficacy in my in vivo experiments with this compound. What could be the cause?
A2: Poor oral bioavailability is a likely contributor to inconsistent results. This compound is a poorly water-soluble compound, which can lead to incomplete dissolution and absorption from the gastrointestinal tract. Factors such as the formulation used, animal-to-animal variation in gut physiology, and incorrect administration techniques can all contribute to high variability. Ensuring a homogenous and stable formulation is critical for consistent in vivo exposure.
Q3: What is the most commonly used formulation for in vivo oral administration of this compound?
A3: Based on published preclinical studies, the most frequently used vehicle for oral gavage of this compound is a 0.5% (w/v) methylcellulose (MC) suspension in water.[3] This vehicle helps to suspend the drug particles uniformly, allowing for more consistent dosing.
Q4: Are there alternative formulation strategies to improve the bioavailability of this compound?
A4: Yes, for poorly soluble drugs like this compound, several formulation strategies can be employed to enhance bioavailability. These include:
-
Co-solvent systems: Using a mixture of solvents, such as DMSO, PEG300, and Tween-80 in saline, can help to dissolve this compound.[4]
-
Cyclodextrin complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution rate.[5][6] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[4]
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution and absorption compared to its crystalline form.[7][8][9]
The choice of formulation will depend on the specific experimental needs, including the required dose, dosing volume, and the animal model being used.
Troubleshooting Guide
This section provides solutions to common problems encountered during the in vivo administration of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or low drug exposure in plasma. | Poor and variable oral absorption due to low aqueous solubility. | Optimize the formulation to improve solubility and dissolution. Consider micronization of the drug powder to increase surface area. Ensure the use of a validated and homogenous formulation. |
| Precipitation of this compound in the formulation upon standing. | The drug is not sufficiently stabilized in the vehicle. | Ensure proper preparation of the methylcellulose suspension. For co-solvent systems, check the final concentration of the organic solvent to prevent precipitation upon dilution with an aqueous phase. Prepare formulations fresh daily if stability is a concern. |
| Difficulty in administering the formulation via oral gavage. | The formulation is too viscous or contains large particles. | Ensure the methylcellulose is of an appropriate viscosity grade and the concentration is correct. If using a suspension, ensure the particles are finely milled and uniformly dispersed. Sonication can help in breaking up agglomerates. |
| Adverse events in animals post-dosing (e.g., gastrointestinal distress). | The formulation vehicle or co-solvents may be causing toxicity at the administered concentration. | Minimize the use of harsh co-solvents like DMSO to the lowest effective concentration. Ensure the osmolality and pH of the formulation are within a physiologically tolerable range. |
Data on this compound Bioavailability and Pharmacokinetics
The following table summarizes available pharmacokinetic data for this compound from preclinical studies.
| Parameter | Species | Dose & Route | Formulation | Value | Reference |
| Oral Bioavailability (F%) | Mouse | Not Specified | Not Specified | > 31% | [10] |
| Oral Bioavailability (F%) | Rat | 10 mg/kg, p.o. | Not Specified | 76.1% (for a similar indole-2-carboxamide derivative) | [10] |
| Half-life (t½) | Mouse | 150 mg/kg, p.o. | 0.5% Methylcellulose | ~4 hours | [3] |
| Half-life (t½) | Human | 125-750 mg, p.o. | Not Specified | ~12 hours | [][5][11][12][13][14][15] |
| Tmax | Human | 125-750 mg, p.o. | Not Specified | ~2 hours | [13][15] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Suspension for Oral Gavage
This protocol describes the preparation of a commonly used vehicle for suspending this compound.[16][17][18]
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)
-
Deionized water
-
Hot plate and magnetic stirrer
-
Sterile beakers and graduated cylinders
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-80°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is fully wetted and dispersed.
-
Once a homogenous suspension is formed, remove the beaker from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring until a clear, homogenous solution is formed. It may be necessary to stir for an extended period or leave it at 4°C overnight for complete dissolution.
-
To prepare the final drug suspension, weigh the required amount of this compound powder and triturate it with a small amount of the prepared 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the desired final concentration.
Protocol 2: Preparation of a Solubilizing Formulation with Cyclodextrin
This protocol provides a general method for preparing a solution of a poorly soluble drug using a cyclodextrin.[4]
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline
-
DMSO (optional, for initial dissolution)
-
Vortex mixer and sonicator
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
If necessary, dissolve the required amount of this compound in a minimal volume of DMSO to create a concentrated stock solution.
-
Slowly add the this compound stock solution (or neat powder) to the 20% SBE-β-CD solution while vortexing.
-
Sonicate the mixture if necessary to aid in dissolution.
-
The final formulation should be a clear solution.
Visualizations
Signaling Pathway of EP4 Receptor
Caption: Simplified signaling pathway of the EP4 receptor.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for formulation development and in vivo testing.
Troubleshooting Logic for Poor In Vivo Efficacy
References
- 1. Palupiprant | C22H18F5N3O4 | CID 56944705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. humapub.com [humapub.com]
- 6. scielo.br [scielo.br]
- 7. Preparation and in vivo Evaluation of Solid Dispersions Using Repaglinide | Semantic Scholar [semanticscholar.org]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. adlainortye.com [adlainortye.com]
- 14. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Addressing E7016-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding E7016-induced cytotoxicity in normal cells.
Disclaimer
This document is intended for research purposes only. The information provided is based on available preclinical data and general knowledge of Poly (ADP-ribose) polymerase (PARP) inhibitors. It is not a substitute for comprehensive, direct experimental evaluation of this compound's effects on your specific normal cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GPI 21016) is an orally available inhibitor of the nuclear enzyme Poly (ADP-ribose) polymerase (PARP).[1] PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which can lead to the accumulation of DNA damage and ultimately, apoptosis (programmed cell death).[1] This mechanism is particularly effective in cancer cells with existing DNA repair defects, a concept known as synthetic lethality.
Q2: Is this compound expected to be cytotoxic to normal, non-cancerous cells?
A2: While the primary target of PARP inhibitors is cancer cells with deficient DNA repair pathways, cytotoxicity in normal cells can occur. PARP enzymes also play a role in the DNA repair processes of healthy cells. Inhibition of this fundamental process can lead to the accumulation of DNA damage and subsequent cell death in normal cells, although generally to a lesser extent than in cancer cells with compromised DNA repair mechanisms. General toxicities observed with the class of PARP inhibitors include effects on the hematopoietic system and gastrointestinal tract.
Q3: What are the common adverse effects observed with PARP inhibitors as a class?
A3: Clinical and preclinical studies of various PARP inhibitors have reported a range of adverse events. The most common toxicities affect the hematopoietic system, leading to anemia, neutropenia, and thrombocytopenia. Gastrointestinal issues such as nausea, vomiting, and diarrhea are also frequently observed. Fatigue is another common side effect. It is important to note that the specific toxicity profile can vary between different PARP inhibitors.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a structured approach to troubleshooting unexpected levels of cytotoxicity when using this compound in normal cell lines during your experiments.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Step-by-Step Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Higher-than-expected cytotoxicity in normal cells | Incorrect this compound concentration. | Verify the stock solution concentration and dilution calculations. Ensure proper storage of this compound to prevent degradation. |
| Poor baseline health of normal cells. | Before treatment, assess the viability and morphology of your normal cell lines. Ensure they are not stressed due to culture conditions (e.g., over-confluence, nutrient depletion, contamination). | |
| Extended exposure time. | Review the duration of this compound treatment. Cytotoxicity can be time-dependent. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use a consistent and low passage number for your normal cell lines, as sensitivity to drugs can change with extensive passaging. |
| Inconsistent seeding density. | Ensure a consistent number of cells are seeded for each experiment, as cell density can influence drug response. | |
| Difficulty interpreting the degree of cytotoxicity | Lack of a positive control. | Include a cancer cell line with known sensitivity to PARP inhibitors as a positive control to benchmark the cytotoxic effect. |
| Endpoint assay not sensitive enough. | Consider using multiple assays to assess cytotoxicity, such as a metabolic assay (e.g., MTT, XTT) in parallel with a membrane integrity assay (e.g., LDH release) or a direct cell count. |
Quantitative Data Summary
While specific data on this compound-induced cytotoxicity in a wide range of normal human cell lines is limited in publicly available literature, the following table provides context from a study on cancer cell lines. This can serve as a preliminary reference for designing your own experiments.
| Cell Line | Cell Type | This compound Concentration (µmol/L) | Surviving Fraction (%) |
| MiaPaCa2 | Pancreatic Carcinoma | 3 | 67 |
| DU145 | Prostate Carcinoma | 5 | 34 |
Data extracted from a study on the radiosensitizing effects of this compound.[1] It is critical to generate similar data for your specific normal cell lines of interest.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effect of this compound on adherent normal human cell lines (e.g., fibroblasts, endothelial cells).
Workflow Diagram:
References
Best practices for long-term storage of E7016
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor, E7016 (also known as GPI21016).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1][2][3] Its primary mechanism of action is the selective binding to PARP, which prevents the enzyme from repairing single-strand DNA breaks through the base-excision repair pathway.[3] This inhibition leads to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis in cancer cells.[] this compound has been shown to enhance the sensitivity of tumor cells to both radiation and chemotherapy.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
For solutions of this compound, storage recommendations vary based on the solvent and desired storage duration:
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 1 year | Sonication and heating to 60°C are recommended for dissolution.[2] |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[] To prepare a stock solution, it is recommended to dissolve the compound in DMSO. Sonication and gentle heating (up to 60°C) can aid in complete dissolution.[2]
Troubleshooting Guides
General Handling and Solubility
Issue: Difficulty dissolving this compound powder.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a recommended solvent, such as DMSO.[]
-
Increase the solvent volume to achieve the desired concentration.
-
Use sonication and/or gentle heating (up to 60°C) to facilitate dissolution.[2]
-
Vortex the solution thoroughly until all particulate matter is dissolved.
-
Issue: Precipitation of this compound in aqueous media.
-
Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out of solution.
-
Troubleshooting Steps:
-
Minimize the final concentration of DMSO in your working solution (typically <0.5%).
-
Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and even distribution.
-
Consider using a formulation aid, although specific recommendations for this compound are not widely published. Always perform a solubility test before proceeding with critical experiments.
-
In Vitro Experimentation
Issue: Inconsistent results in cell-based assays.
-
Possible Cause:
-
Degradation of this compound in solution.
-
Variability in cell seeding density or health.
-
Inconsistent drug treatment duration.
-
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Ensure consistent cell seeding densities and allow cells to adhere and resume logarithmic growth before adding the drug.
-
Use a precise and consistent incubation time for drug treatment across all experimental replicates.
-
Always include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated samples.
-
Experimental Protocols & Troubleshooting
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, measuring the effectiveness of a cytotoxic agent.
Detailed Methodology:
-
Cell Seeding: Plate cells at a low density in multi-well plates. The exact number of cells will depend on the cell line's plating efficiency and the expected level of cell kill.
-
Drug Treatment: After allowing the cells to adhere (typically overnight), treat them with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's growth rate.
-
Fixing and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution such as 10% neutral buffered formalin, and then stain with a dye like 0.01% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Troubleshooting:
-
Issue: No colony formation in the control group.
-
Possible Cause: Cell seeding density is too low, or the cells are not viable.
-
Solution: Optimize the cell seeding density for your specific cell line. Ensure cells are healthy and in the logarithmic growth phase before plating.
-
-
Issue: High variability in colony numbers between replicate wells.
-
Possible Cause: Uneven cell distribution during plating or inconsistent drug treatment.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension thoroughly. Add the drug solution carefully and consistently to each well.
-
γH2AX Foci Staining for DNA Damage
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Detailed Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Drug Treatment: Treat the cells with this compound, a DNA damaging agent (e.g., radiation), or a combination of both. Include appropriate controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Troubleshooting:
-
Issue: High background fluorescence.
-
Possible Cause: Inadequate blocking or insufficient washing.
-
Solution: Increase the blocking time and ensure thorough washing between antibody incubation steps.
-
-
Issue: No or weak γH2AX signal.
-
Possible Cause: Primary antibody not working, insufficient DNA damage, or issues with the secondary antibody.
-
Solution: Verify the primary antibody concentration and incubation time. Ensure that the positive control (a known DNA damaging agent) shows a strong signal. Check the compatibility and fluorescence of the secondary antibody.
-
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA single-strand and double-strand breaks in individual cells.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from your control and treated samples.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the intact DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the "comets" under a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.
Troubleshooting:
-
Issue: "Hedgehog" comets (no distinct head).
-
Possible Cause: Excessive DNA damage leading to complete fragmentation.
-
Solution: Reduce the concentration of the DNA damaging agent or the treatment time.
-
-
Issue: No comets in the positive control.
-
Possible Cause: Problems with the lysis, unwinding, or electrophoresis steps.
-
Solution: Check the composition and pH of all buffers. Ensure the electrophoresis conditions (voltage, time) are correct.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting the PARP-mediated DNA repair pathway.
Caption: A generalized workflow for in vitro experiments involving the PARP inhibitor this compound.
References
E7016 experimental controls and baseline measurements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PARP inhibitor, E7016.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1] It selectively binds to PARP, preventing the enzyme from carrying out its role in the repair of single-strand DNA breaks through the base-excision repair pathway.[1] This inhibition leads to an accumulation of DNA strand breaks, which can result in genomic instability and ultimately lead to programmed cell death (apoptosis).[1] this compound has also been shown to enhance the effectiveness of DNA-damaging agents like chemotherapy and radiation.[1]
Q2: What is the role of PARP in DNA repair?
A2: Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the cellular response to DNA damage. It acts as a sensor for DNA breaks, especially single-strand breaks (SSBs).[2][3] Upon detecting a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4] This process, known as PARylation, serves to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[5]
Q3: How does inhibition of PARP lead to cancer cell death?
A3: The therapeutic effect of PARP inhibitors like this compound is based on the concept of synthetic lethality. In cancer cells that have defects in other DNA repair pathways, such as the homologous recombination (HR) pathway (often due to mutations in genes like BRCA1 or BRCA2), the inhibition of PARP-mediated single-strand break repair becomes critical.[6][7] When SSBs are not repaired, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[4][8] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic chaos and cell death.[7]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected PARP inhibition in a cell-free assay.
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -80°C for long-term storage and at -20°C for up to one month, protected from light.[9] Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Ensure the assay buffer composition, pH, and temperature are optimal for PARP enzyme activity. Refer to the manufacturer's protocol for the specific PARP assay kit being used. |
| Enzyme Inactivity | Use a fresh aliquot of the PARP enzyme. Ensure proper storage and handling of the enzyme to maintain its activity. Include a known PARP inhibitor (e.g., Olaparib) as a positive control to verify enzyme activity and assay performance. |
| Inaccurate Pipetting | Calibrate pipettes regularly to ensure accurate dispensing of this compound and other assay reagents. Use filtered pipette tips to prevent cross-contamination. |
Problem 2: High variability in cell viability or clonogenic survival assays.
| Possible Cause | Recommended Solution |
| Cell Line Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent confluency at the time of treatment. Perform routine checks for mycoplasma contamination. |
| Inconsistent Drug Exposure Time | Adhere to a strict and consistent incubation time with this compound for all experimental replicates and groups. |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before seeding cells into plates to achieve uniform cell distribution. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
Problem 3: No significant increase in DNA damage (e.g., γH2AX foci) after this compound treatment alone.
| Possible Cause | Explanation and Solution |
| This compound's Mechanism of Action | This compound primarily acts by inhibiting the repair of existing DNA damage, rather than directly causing DNA breaks. Therefore, a significant increase in DNA damage markers may not be observed without an accompanying DNA-damaging agent. |
| Experimental Design | To observe the effect of this compound on DNA damage, it should be used in combination with a DNA-damaging agent such as radiation or a chemotherapeutic like temozolomide.[4][9] The appropriate experimental design would be to pre-treat cells with this compound for a defined period (e.g., 6 hours) before exposing them to the DNA-damaging agent.[4] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | This compound Concentration | Key Finding | Reference |
| U251 (Glioblastoma) | Chemiluminescent PARP Assay | 3 µM | 84% inhibition of PARP activity (cell-free) | [4] |
| U251 (Glioblastoma) | Chemiluminescent PARP Assay | 1.5 µM, 3 µM, 6 µM | Dose-dependent increase in PARP inhibition in cells | [4] |
| U251 (Glioblastoma) | Clonogenic Survival Assay | 3 µM (6h pre-irradiation) | Dose enhancement factor of 1.5 at a surviving fraction of 0.10 | [4] |
| MiaPaCa2 (Pancreatic) | Clonogenic Survival Assay | 3 µM (pre-irradiation) | Dose enhancement factor of 1.4 at a surviving fraction of 0.10 | [4] |
| DU145 (Prostate) | Clonogenic Survival Assay | 5 µM (pre-irradiation) | Dose enhancement factor of 1.7 at a surviving fraction of 0.10 | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Key Finding | Reference |
| Mice | U251 Xenograft | This compound (40 mg/kg, oral) + Temozolomide + Radiation | Additional tumor growth delay of six days compared to Temozolomide + Radiation alone | [9] |
Experimental Protocols
Protocol 1: In Vitro PARP Inhibition Assay (Chemiluminescent)
This protocol is a general guideline based on commercially available kits. Always refer to the specific manufacturer's instructions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Serially dilute this compound to the desired concentrations in the appropriate assay buffer.
-
Prepare a positive control inhibitor (e.g., 3-aminobenzamide).
-
Reconstitute the PARP enzyme and other kit components as per the manufacturer's instructions.
-
-
Assay Procedure:
-
For a cell-free assay, add the diluted this compound or control inhibitor, PARP enzyme, and the reaction cocktail (containing NAD+ and activated DNA) to the wells of a 96-well plate.
-
For a cell-based assay, lyse the cells previously treated with this compound and use the cell lysate as the source of PARP.
-
Incubate the plate at the recommended temperature and time to allow for the PARylation reaction.
-
Wash the plate to remove unincorporated biotinylated PAR.
-
Add streptavidin-horseradish peroxidase (HRP) to the wells and incubate.
-
After another wash step, add the chemiluminescent HRP substrate.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding:
-
Harvest a single-cell suspension of the desired cancer cell line.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment conditions) into 6-well plates.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 6 hours).
-
For combination studies, expose the cells to a DNA-damaging agent (e.g., ionizing radiation) after the this compound pre-treatment.
-
-
Colony Formation:
-
Remove the treatment media, wash the cells with PBS, and add fresh culture medium.
-
Incubate the plates for 10-14 days, or until visible colonies (typically >50 cells) have formed.
-
-
Staining and Counting:
-
Aspirate the medium and fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
-
Plot the surviving fraction against the radiation dose on a log-linear scale to generate survival curves.
-
Determine the dose enhancement factor (DEF) at a specific surviving fraction (e.g., 0.10) to quantify the radiosensitizing effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the PARP signaling pathway.
Caption: General experimental workflow for evaluating this compound in vitro.
References
- 1. Facebook [cancer.gov]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Synergistic Effect of E7016 and Chemotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the preclinical and clinical data supporting the synergistic combination of E7016, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, with various chemotherapy agents. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and mechanistic insights to facilitate an objective evaluation of this compound's therapeutic potential in combination regimens.
Abstract
This compound is an orally available PARP inhibitor that has demonstrated significant potential in enhancing the efficacy of DNA-damaging chemotherapeutic agents.[1][2] By selectively binding to PARP and inhibiting its role in DNA single-strand break repair, this compound promotes the accumulation of DNA damage, leading to genomic instability and subsequent apoptosis in cancer cells.[1][3] This mechanism of action forms the basis for its synergistic effect with chemotherapy, potentially overcoming tumor cell resistance and improving therapeutic outcomes. This guide summarizes the key preclinical and clinical findings, with a focus on the combination of this compound with temozolomide and its potential with other chemotherapeutic classes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the synergistic effects of this compound in combination with chemotherapy.
Table 1: In Vitro Synergism of this compound with Chemotherapy and Radiation
| Cell Line | Cancer Type | Combination Agent(s) | This compound Concentration | Key Synergy Metric | Result | Reference |
| U251 | Glioblastoma | Radiation | 3 µM | Dose Enhancement Factor (DEF) at SF0.1 | 1.4 | [4] |
| MiaPaCa2 | Pancreatic Cancer | Radiation | 3 µM | Dose Enhancement Factor (DEF) at SF0.1 | 1.4 | [4] |
| DU145 | Prostate Cancer | Radiation | 5 µM | Dose Enhancement Factor (DEF) at SF0.1 | 1.7 | [4] |
Table 2: In Vivo Synergism of this compound with Temozolomide and Radiation
| Animal Model | Cancer Type | Treatment Group | Key Efficacy Metric | Result | Reference |
| U251 Xenograft (Mice) | Glioblastoma | This compound + Temozolomide + Radiation | Tumor Growth Delay | Additional 6-day delay compared to Temozolomide + Radiation | [2][4] |
Mechanism of Synergistic Action
The primary mechanism underlying the synergistic effect of this compound with chemotherapy is the inhibition of DNA repair pathways.[1] Chemotherapeutic agents, particularly DNA alkylating agents and topoisomerase inhibitors, induce single-strand DNA breaks (SSBs).[4][5] The PARP enzyme plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing these SSBs.
By inhibiting PARP, this compound prevents the efficient repair of these SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to a synthetic lethal interaction and cell death.[6]
Preclinical studies with this compound have shown that its combination with DNA-damaging agents leads to an increase in DNA damage markers, such as γH2AX foci, and a higher incidence of mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[2][4]
Experimental Protocols
In Vitro Radiosensitization and Clonogenic Survival Assay
-
Cell Lines: U251 (glioblastoma), MiaPaCa2 (pancreatic), DU145 (prostate).
-
This compound Treatment: Cells were pre-treated with this compound (3 µM for U251 and MiaPaCa2, 5 µM for DU145) for a specified duration before irradiation.
-
Irradiation: Cells were irradiated with varying doses of ionizing radiation.
-
Clonogenic Survival: Following treatment, cells were plated at low density and allowed to form colonies for 10-14 days. Colonies were then stained and counted.
-
Data Analysis: Survival fractions were calculated and dose enhancement factors (DEFs) were determined at a surviving fraction of 0.1.[4]
In Vivo Tumor Growth Delay Studies
-
Animal Model: Athymic nude mice bearing U251 human glioma xenografts.
-
Treatment Regimen:
-
Control group (vehicle).
-
This compound alone (40 mg/kg, oral gavage).
-
Temozolomide alone (3 mg/kg, oral).
-
Radiation alone.
-
Temozolomide + Radiation.
-
This compound + Temozolomide + Radiation.
-
-
Tumor Volume Measurement: Tumor volumes were measured regularly using calipers.
-
Endpoint: Tumor growth delay was determined as the time for tumors to reach a predetermined size.[2][4]
References
- 1. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Nuances of PARP Inhibitor Toxicities: A Comparative Guide
A detailed examination of the adverse event profiles of leading PARP inhibitors reveals distinct toxicity signatures, providing crucial insights for researchers and drug development professionals in the strategic advancement of this important class of cancer therapeutics. While poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in homologous recombination repair, particularly those harboring BRCA1/2 mutations, their associated toxicities present a significant clinical challenge. This guide offers a comprehensive comparison of the toxicity profiles of key PARP inhibitors, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies, to inform future research and development in this domain.
Unraveling the Mechanisms of PARP Inhibitor-Associated Toxicities
The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cancer cells with pre-existing homologous recombination deficiency leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death. However, this mechanism, along with off-target effects, also contributes to the observed toxicities. The primary mechanism of toxicity involves the "trapping" of PARP enzymes on DNA, which is a more potent driver of cytotoxicity than the mere inhibition of PARP's enzymatic activity. This trapping can interfere with DNA replication and transcription, leading to cell death in rapidly dividing healthy cells, such as those in the bone marrow.
Below is a graphical representation of the proposed mechanism of PARP inhibitor-induced cytotoxicity and the downstream effects leading to common toxicities.
In Vivo Validation of E7016's Anti-Tumor Activity: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo efficacy of a novel anti-tumor agent is paramount. This guide provides a comparative analysis of the in vivo anti-tumor activity of E7016, a potent PARP inhibitor, against other relevant cancer therapies. The data presented is based on preclinical studies in established cancer models, offering a quantitative and methodological comparison to aid in the evaluation of this compound's therapeutic potential.
Mechanism of Action: PARP Inhibition
This compound is an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[1] By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. This accumulation of DNA damage triggers apoptosis and cell death.[1] This mechanism is particularly effective in cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.
dot
In Vivo Anti-Tumor Activity of this compound
A key preclinical study investigated the in vivo efficacy of this compound in a human glioblastoma xenograft model (U251). This study demonstrated that this compound, particularly in combination with standard therapies, significantly delays tumor growth.
Experimental Protocol: this compound in U251 Glioblastoma Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Model: Subcutaneous injection of 2 x 10^6 U251 human glioblastoma cells.
-
Treatment Groups:
-
Vehicle control
-
This compound (40 mg/kg, oral gavage, daily)
-
Temozolomide (3 mg/kg, oral gavage, daily)
-
Radiation (2 Gy/day for 5 days)
-
Combination therapies
-
-
Endpoint: Tumor growth delay, defined as the time for tumors to reach a predetermined volume.
Comparative Analysis with Alternative Therapies
To contextualize the anti-tumor activity of this compound, this guide compares its in vivo performance with that of another PARP inhibitor, Olaparib, and the standard-of-care alkylating agent, Temozolomide, in similar glioblastoma xenograft models.
Olaparib: A Comparative PARP Inhibitor
Olaparib is another orally active PARP inhibitor. In vivo studies in glioblastoma models have shown its ability to reduce tumor volume, although its efficacy as a monotherapy can be limited.
Temozolomide: Standard-of-Care for Glioblastoma
Temozolomide is an oral alkylating agent that methylates DNA, leading to DNA damage and apoptosis.[2] It is the standard first-line chemotherapeutic agent for glioblastoma.
dot
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor efficacy of this compound, Olaparib, and Temozolomide in glioblastoma xenograft models.
Table 1: In Vivo Efficacy of this compound in U251 Glioblastoma Xenograft Model
| Treatment Group | Tumor Growth Delay (days) |
| Control | - |
| This compound (40 mg/kg) + Radiation | 6 |
| Temozolomide (3 mg/kg) + Radiation | Not specified |
| This compound + Temozolomide + Radiation | Additional 6 days over TMZ + Radiation |
Data extracted from Khan et al., Clinical Cancer Research, 2009.
Table 2: In Vivo Efficacy of Olaparib and Temozolomide in a Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at 4 weeks |
| Control | 45.20 ± 7.67 |
| Olaparib | 45.06 ± 3.88 |
| Temozolomide | 14.02 ± 5.53 |
| Olaparib + Temozolomide | 13.35 ± 7.03 |
Data extracted from a study in an orthotopic U87MG glioblastoma xenograft model.[3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-tumor activity of a compound in a xenograft model.
dot
Conclusion
The preclinical in vivo data for this compound demonstrates its potential as an anti-tumor agent, particularly in combination with standard therapies like radiation and temozolomide in glioblastoma models. When compared to another PARP inhibitor, Olaparib, and the standard-of-care, Temozolomide, this compound shows a promising ability to enhance the efficacy of existing treatments. The provided data and experimental protocols offer a foundation for further investigation and development of this compound in oncological applications. Researchers are encouraged to consider these findings in the design of future preclinical and clinical studies.
References
Independent Validation of E7016: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARP inhibitor E7016 with other commercially available alternatives, based on published preclinical and clinical research findings. The information is intended to support independent validation and further investigation into the therapeutic potential of this compound.
This compound (also known as GPI 21016) is an orally available inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP).[1] By selectively binding to PARP, this compound prevents the repair of single-strand DNA breaks, leading to an accumulation of DNA damage, genomic instability, and ultimately apoptosis in cancer cells. This mechanism of action suggests its potential as a chemo- and radiosensitizing agent.
Comparative Performance Data
Direct head-to-head comparative studies of this compound against other PARP inhibitors in the same experimental settings are limited in the currently available literature. The following tables summarize the performance of this compound and other notable PARP inhibitors (Olaparib, Rucaparib, Niraparib, and Talazoparib) based on data extracted from various preclinical studies in glioblastoma models. It is crucial to note that these data are from different studies and may not be directly comparable due to variations in experimental models and methodologies.
In Vitro Radiosensitization in Glioblastoma Cell Lines
| PARP Inhibitor | Cell Line | Concentration | Dose Enhancement Factor (DEF) at SF 0.1 | Source |
| This compound | U251 | 3 µmol/L | 1.5 | Russo et al., 2009 |
| This compound | MiaPaCa2 | 3 µmol/L | 1.4 | Russo et al., 2009 |
| This compound | DU145 | 5 µmol/L | 1.7 | Russo et al., 2009 |
| Olaparib | T98G, UVW, U-373G | Not Specified | Radiosensitization observed | Dungey et al., 2008[2] |
| Rucaparib | Neuroblastoma/Glioma cells | Not Specified | Potent radiosensitizer | Nile et al., 2016[2] |
| Talazoparib | T98G, U251, GBM12 | 1-3 nmol/L | Sensitized cells to temozolomide | Kizilbash et al., 2017[3][4] |
In Vivo Efficacy in Glioblastoma Xenograft Models
| PARP Inhibitor | Animal Model | Treatment Regimen | Key Findings | Source |
| This compound | U251 Glioma Mouse Model | This compound + Temozolomide + Radiation | Additional 6-day tumor growth delay compared to Temozolomide + Radiation | Russo et al., 2009[1] |
| Olaparib | U87-Luc Glioblastoma Xenograft | 50 mg/kg, oral gavage, 5 days/week | Combination with oncolytic adenovirus TS-2021 significantly inhibited tumor growth and prolonged survival (median survival 65 days vs. 48 days with olaparib alone) | Zhang et al., 2024[5] |
| Rucaparib | GBM12 Orthotopic Xenograft | Rucaparib + Temozolomide | No significant survival benefit over temozolomide alone due to poor CNS penetration | Gupta et al., 2014[6] |
| Niraparib | Newly Diagnosed MGMT-unmethylated Glioblastoma (Phase 0/2 Trial) | 200/300 mg QD | Achieved pharmacologically relevant concentrations in tumor tissue; median overall survival of 20.3 months | Sanai et al., 2024[7] |
| Talazoparib | GBM12 Orthotopic Xenograft | 0.15 mg/kg twice daily + Temozolomide | No significant survival benefit over temozolomide alone due to limited blood-brain barrier penetration | Kizilbash et al., 2017[3][4] |
Experimental Protocols
This compound In Vivo Radiosensitization Study (Russo et al., 2009)
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: 5 x 10^5 U251 human glioblastoma cells were implanted subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Control (vehicle)
-
This compound alone
-
Temozolomide + Radiation
-
This compound + Temozolomide + Radiation
-
-
Dosing and Administration:
-
This compound was administered orally.
-
Temozolomide was administered orally.
-
Radiation was delivered locally to the tumor.
-
-
Endpoint: Tumor growth delay, defined as the time for tumors to reach a predetermined size.
Signaling Pathways and Experimental Workflows
Mechanism of Action of PARP Inhibitors
The primary mechanism of action for PARP inhibitors like this compound is the disruption of the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.
References
- 1. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. targetedonc.com [targetedonc.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of E7016 Welding Electrodes and Associated Waste
For laboratory, research, and drug development professionals who may utilize welding equipment for custom fabrication or repairs, understanding the proper disposal procedures for welding consumables like E7016 electrodes is crucial for maintaining a safe and compliant workspace. This compound is a classification for a low-hydrogen potassium-coated carbon steel welding electrode.[1][2][3] While the unused electrode itself is generally not considered hazardous, the byproducts of the welding process and the used electrode stubs require careful handling and disposal due to their chemical composition.
I. Understanding the Composition and Hazards of this compound Welding Byproducts
The welding process, which involves creating an electric arc to melt the electrode and base metal, generates fumes, gases, and slag that can contain potentially hazardous materials. The composition of these byproducts is influenced by the electrode's coating and the metal being welded.
Table 1: Typical Chemical Composition of this compound Welding Electrodes
| Component | Percentage (%) |
| Carbon (C) | ≤ 0.12 - 0.15 |
| Manganese (Mn) | ≤ 1.60 |
| Silicon (Si) | ≤ 0.75 |
| Phosphorus (P) | ≤ 0.035 |
| Sulfur (S) | ≤ 0.035 |
| Chromium (Cr) | ≤ 0.20 |
| Nickel (Ni) | ≤ 0.30 |
| Molybdenum (Mo) | ≤ 0.30 |
| Vanadium (V) | ≤ 0.08 |
| Iron (Fe) | Balance |
Source: Representative data from manufacturer safety data sheets.[4]
During welding, these components can vaporize and oxidize, forming a complex mixture of fumes and gases. Of particular concern are compounds of manganese and chromium. Prolonged exposure to manganese fumes can lead to neurological damage, while hexavalent chromium (Cr(VI)), which can be formed during the welding of stainless steel and other alloys containing chromium, is a known carcinogen.[5][6]
II. Step-by-Step Disposal Procedures for this compound Welding Waste
The following procedures provide a framework for the safe handling and disposal of waste generated from the use of this compound welding electrodes.
1. Segregation and Collection of Waste
-
Used and Unused Electrode Stubs: Place all spent and unused welding rod stubs in a designated, clearly labeled metal container. These are often collected for scrap metal recycling.[7]
-
Slag and Metal Debris: Collect slag, which is the hardened layer of flux and impurities that solidifies on top of the weld, along with any metal spatter or grindings. This waste should be stored in a separate, durable container.
-
Contaminated Personal Protective Equipment (PPE): Gloves, masks, and other PPE that may be contaminated with welding fumes and dust should be collected in a designated container for hazardous waste.[8]
2. Waste Characterization and Classification
It is the responsibility of the waste generator to determine if the welding waste is hazardous.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific this compound electrode being used will provide information on hazardous ingredients.
-
Regulatory Guidelines: Depending on local and national regulations, welding waste containing certain metals above specific concentration thresholds may be classified as hazardous waste.[9] Welding rods can contain materials such as manganese, zinc, cadmium, chromium, copper, and lead that could classify them as hazardous waste.[9]
-
Analytical Testing: If there is uncertainty about the waste's characteristics, it may be necessary to have it analyzed by a certified laboratory.
3. Disposal Pathways
The appropriate disposal method depends on the waste classification.
-
Non-Hazardous Waste:
-
Scrap Metal Recycling: Unused and used welding electrode stubs are often considered scrap metal and can be sent to a metal recycler.[9][10][11] Recycling welding rods as scrap metal can provide an exemption from hazardous waste classification.[11]
-
Landfill: If recycling is not feasible, non-hazardous slag and debris may be disposed of in a standard industrial landfill.
-
-
Hazardous Waste:
-
Licensed Hazardous Waste Contractor: If any of the waste streams (electrode stubs, slag, or contaminated PPE) are determined to be hazardous, they must be disposed of through a licensed hazardous waste disposal company.[8] This ensures compliance with all transportation and disposal regulations.
-
III. Experimental Protocol: Not Applicable
The proper disposal of this compound is a procedural matter based on safety and environmental regulations rather than experimental protocols.
IV. Workflow for this compound Welding Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound welding.
Caption: Workflow for this compound Welding Waste Disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound welding electrodes and their associated waste products, thereby maintaining a high standard of laboratory safety and regulatory compliance.
References
- 1. China AWS this compound Welding Rods for Arc Welding Low Hydrogen Welding Electrodes Manufacturer and Supplier | Tianyu [tyueweld.com]
- 2. Welding rods AWS this compound [xiangind.com]
- 3. This compound Welding Electrode_Welding Electrode [weldingconsumable.com]
- 4. inweldcorporation.com [inweldcorporation.com]
- 5. in.ewu.edu [in.ewu.edu]
- 6. osha.gov [osha.gov]
- 7. nassco.com [nassco.com]
- 8. Effective Management of Welding Waste: Classification and Disposal - SAIKE TOOL - Professional Hot Air Soldering Stations and Electronic Repair Equipment Supplier [en.saikecn.com]
- 9. Ask the Expert: Welding Rod Waste Classification - EHSLeaders [ehsleaders.org]
- 10. ezcleanup.com [ezcleanup.com]
- 11. publicportal.fmi.com [publicportal.fmi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
